4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid
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Overview
Description
4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid is a chemical compound that belongs to the class of organic compounds known as phenylbutyric acids. This compound is characterized by the presence of a phenyl group substituted with two chlorine atoms at the 2 and 4 positions, and a butyric acid moiety with two keto groups at the 2 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then subjected to further chemical reactions to introduce the butyric acid moiety. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the selective substitution of chlorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylbutyric acids.
Scientific Research Applications
4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action include oxidative stress response, inflammation signaling, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid include:
- 2,4-Dichlorophenol
- 2,4-Dichlorophenoxyacetic acid
- 4-Chlorophenylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the phenyl group with two chlorine atoms and the butyric acid moiety with two keto groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFICNZDWSKKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378073 |
Source
|
Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-70-5 |
Source
|
Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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